molecular formula C9H12O3 B15323883 (r)-5-(1-Hydroxyethyl)-2-methoxyphenol

(r)-5-(1-Hydroxyethyl)-2-methoxyphenol

Katalognummer: B15323883
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: KZUZBPQISUAOQM-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-(1-Hydroxyethyl)-2-methoxyphenol is an organic compound with a unique structure that includes a hydroxyethyl group and a methoxyphenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(1-Hydroxyethyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the reaction of a suitable phenol derivative with an appropriate hydroxyethylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of ®-5-(1-Hydroxyethyl)-2-methoxyphenol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-(1-Hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

®-5-(1-Hydroxyethyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of ®-5-(1-Hydroxyethyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxyphenol groups play a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-Hydroxyethyl)benzimidazole: Shares the hydroxyethyl group but differs in the aromatic structure.

    2-(1-Hydroxyethyl)pyridine: Similar hydroxyethyl group but with a pyridine ring instead of a methoxyphenol moiety.

Uniqueness

®-5-(1-Hydroxyethyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

5-[(1R)-1-hydroxyethyl]-2-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,10-11H,1-2H3/t6-/m1/s1

InChI-Schlüssel

KZUZBPQISUAOQM-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](C1=CC(=C(C=C1)OC)O)O

Kanonische SMILES

CC(C1=CC(=C(C=C1)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.